6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . This compound is known for its unique structure, which includes a phthalazinone core with a hydroxy and methyl substituent. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of hydrazones with suitable aldehydes or ketones. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or Dowtherm A . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The hydroxy group in the compound can undergo substitution reactions with halides or other electrophiles, forming new derivatives.
Scientific Research Applications
6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:
6-Hydroxymethyl-1,2-dihydrophthalazin-1-one: This compound has a hydroxymethyl group instead of a hydroxy group, which may result in different reactivity and biological activity.
2-Methyl-1,2-dihydrophthalazin-1-one:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2059992-97-9 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-hydroxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(13)8-3-2-7(12)4-6(8)5-10-11/h2-5,12H,1H3 |
InChI Key |
CZVOSBOQEGHRCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)O)C=N1 |
Purity |
95 |
Origin of Product |
United States |
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